molecular formula C11H14O4 B1359961 2-Isopropoxy-3-methoxybenzoic acid CAS No. 85686-10-8

2-Isopropoxy-3-methoxybenzoic acid

Cat. No. B1359961
CAS RN: 85686-10-8
M. Wt: 210.23 g/mol
InChI Key: ICFABYWULDECIF-UHFFFAOYSA-N
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Scientific Research Applications

Application in Rare Earth Compounds

  • Summary of the Application: 3-methoxybenzoic acid is used in the synthesis of trivalent rare earth compounds . These compounds have received considerable attention due to their intriguing network topologies and promising applications in fields such as catalysis, ion exchange, gas storage, sensors, luminescence, and antimicrobial .
  • Methods of Application or Experimental Procedures: Two trivalent rare earth compounds were obtained in solid state, and the structure of one was determined by X-ray diffraction . The analysis of characterization was performed by elemental analysis, IR spectra, X-ray powder diffraction, thermogravimetric and differential scanning calorimetry coupled to infrared spectrometer (TG/DSC–FTIR) .
  • Results or Outcomes: The compounds exhibited strong green and red emissions and the fluorescence quantum yield of two compounds were measured . The antibacterial activity studies show that two compounds had good antibacterial actions on E. coli, S. aureus and no antibacterial activities on C. albicans .

Double Decarboxylative Coupling Reactions

  • Summary of the Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules .

Protodeboronation of Pinacol Boronic Esters

  • Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

Benzoic Acid Derivatives

  • Summary of the Application: Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have a wide range of applications in the field of organic synthesis . They can be used as intermediates in the synthesis of a variety of other compounds.
  • Results or Outcomes: The outcome of this reaction is the formation of a new compound, which can be used in a variety of applications, such as pharmaceuticals, dyes, and polymers .

Protodeboronation of Pinacol Boronic Esters

  • Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

Safety And Hazards

properties

IUPAC Name

3-methoxy-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFABYWULDECIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-3-methoxybenzoic acid

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